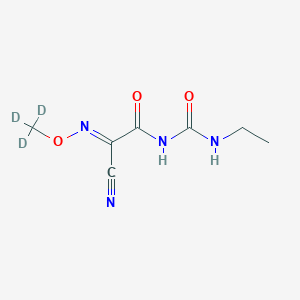

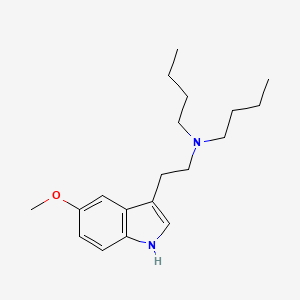

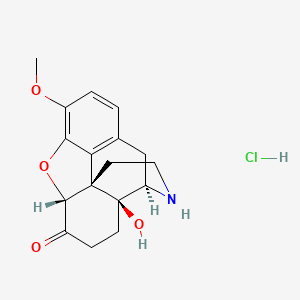

![molecular formula C62H94N3O14P B3026273 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt CAS No. 384832-91-1](/img/structure/B3026273.png)

9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt

Vue d'ensemble

Description

1,2-Dioleoyl-sn-glycero-3-N-carboxyfluoroscein-PE (DOPE-CF) is a synthetic phosphoethanolamine that contains a fluorescent 6-carboxyfluoroscein moiety. It has been used in the study of liposome membrane dynamics using spectrophotometry and FRET. DOPE-CF has also been used in the synthesis of IL-10-targeted PEGylated liposomes and silica microsphere supported lipid bilayers (µSLBs) for detection in fluorescence microscopy and flow cytometry, respectively.

Applications De Recherche Scientifique

Hydroxyoctadecadienoic Acids and Inflammation

Hydroxyoctadecadienoic acids, which are oxidized derivatives of linoleic acid, play a critical role in inflammation associated with metabolic syndrome and cancer. These derivatives, including hydroxy-, oxo-, and epoxy- variants of octadecadienoic acid, regulate inflammatory processes relevant to atherogenesis and cancer development. They influence airway and vascular smooth muscle function, pain sensitivity, and endogenous steroid hormone regulation, affecting cellular adhesion and inflammatory pathways through transcription factor activation (Vangaveti et al., 2016).

Chemical Communication in Honeybees

The study of chemical communication in honeybees emphasizes the importance of fatty acid esters and related compounds in biological signaling. Pheromones, consisting of various compounds including fatty acid derivatives, mediate social interactions within the hive, influencing behavior and physiological responses among bees (Trhlin & Rajchard, 2018).

Antioxidant Capacity and Redox Mediators

Research on the antioxidant capacity of compounds and the role of redox mediators highlights the significance of structural and functional diversity in these molecules. Such studies explore the mechanisms of action and potential therapeutic applications of antioxidants in mitigating oxidative stress, which is implicated in various diseases and pathological conditions (Ilyasov et al., 2020).

Toxicology and Health Aspects

A comprehensive review of methyl paraben, a compound structurally related to esters of fatty acids and hydroxy acids, underscores the balance between antimicrobial efficacy and potential health concerns. Methyl paraben, widely used in pharmaceuticals and cosmetics, is scrutinized for its safety profile, absorption through skin and gastrointestinal tract, and lack of significant toxic effects at commonly used concentrations (Soni et al., 2002).

Xanthones and Anthranoids in African Plants

The study of xanthones and anthranoids, which includes analysis of their biosynthetic pathways and pharmacological activities, reveals their potential in treating microbial infections, cancer, and as enzyme inhibitors. These compounds, found in African medicinal plants, underscore the rich chemical diversity and therapeutic potential of natural products (Mazimba et al., 2013).

Mécanisme D'action

Target of Action

DOPE-CF, also known as 9Z-octadecenoicacid,1,1’-[(1R)-1-[8-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt, primarily targets cellular membranes . It is a pH-sensitive fluorescent membrane labelled probe that can be attached to phospholipid ethanolamine lipids .

Mode of Action

DOPE-CF interacts with its target, the cellular membrane, by integrating into the phospholipid ethanolamine lipids . The fluorescein moiety in DOPE-CF is a weak acid and a conjugated base that is highly fluorescent . This allows DOPE-CF to act as a pH-sensitive probe, changing its fluorescence properties based on the local pH environment .

Biochemical Pathways

It is known that dope-cf is used as a probe to study membrane dynamics and properties . Its fluorescence properties allow researchers to monitor changes in the local pH environment of the membrane .

Pharmacokinetics

As a membrane probe, it is likely that its distribution and elimination are largely dependent on the turnover and dynamics of the cellular membranes it integrates into .

Result of Action

The primary result of DOPE-CF’s action is the generation of a fluorescent signal that varies with pH . This allows researchers to monitor pH changes in the local environment of the cellular membrane . In a study, DOPE-CF lipids moved faster than in supported lipid bilayers, with a diffusion coefficient D = (4.1 ± 0.4) μm^2/s .

Action Environment

The action, efficacy, and stability of DOPE-CF are influenced by the local pH environment . As a pH-sensitive probe, its fluorescence properties change based on the local pH, allowing it to effectively monitor pH changes in the cellular membrane environment .

Propriétés

IUPAC Name |

azane;[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88NO14P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)72-46-51(75-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-60(68)48-35-38-53-52(43-48)61(69)77-62(53)54-39-36-49(64)44-56(54)76-57-45-50(65)37-40-55(57)62;;/h17-20,35-40,43-45,51,64-65H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,70,71);2*1H3/b19-17-,20-18-;;/t51-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTVVMALVQLZIE-NFESXEJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H94N3O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

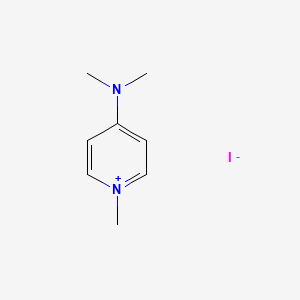

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

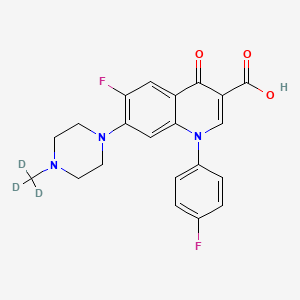

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

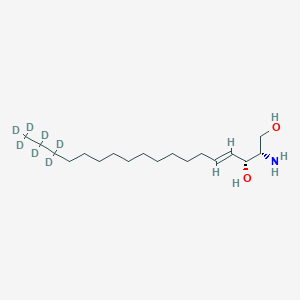

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)